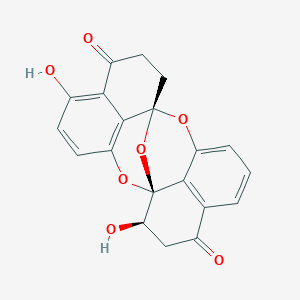

Preussomerin EG2

Description

Fungal Sources and Endophytic Associations

Preussomerin EG2 was first discovered as a new compound during a chemical investigation of the mycelium of Edenia gomezpompae. researchgate.netnih.govcapes.gov.br This endophytic fungus was isolated from the leaves of the plant Callicarpa acuminata, collected in the El Eden ecological reserve in Quintana Roo, Mexico. nih.govcapes.gov.brusda.gov Along with this compound, two other new naphthoquinone spiroketals, Preussomerin EG1 and Preussomerin EG3, and the known compound palmarumycin CP2 were also isolated from this fungus. nih.govcapes.gov.br

The primary host plant from which the this compound-producing fungus, Edenia gomezpompae, was first isolated is Callicarpa acuminata. researchgate.netnih.gov Endophytic fungi live within plant tissues without causing any apparent harm to the host. In fact, these relationships can be beneficial, with the fungus potentially protecting the host from pathogens. Edenia gomezpompae has also been found associated with other plants, including Setaria viridis and Drymaria cordata. researchgate.netresearchgate.netnih.gov An endophytic Edenia species isolated from Drymaria cordata was also found to produce a range of spirobisnaphthalenes. researchgate.netnih.gov The production of phytotoxic compounds like preussomerins by E. gomezpompae suggests a potential role in defending the host plant. rsc.orgnih.gov

In addition to Edenia gomezpompae, this compound has also been isolated from the fungus Drechslera rostrata. epo.org This indicates that the production of this compound is not limited to a single fungal species.

Isolation Methodologies from Mycelial Extracts

The isolation of this compound is achieved through the chemical investigation of mycelial extracts of the producing fungus. researchgate.netnih.gov The general process involves the cultivation of the fungus, followed by the extraction of the mycelium with organic solvents. Bioassay-guided fractionation is often employed to isolate the pure compounds. usda.gov This involves testing the extracts and their fractions for biological activity to guide the separation process.

Structural Elucidation Techniques

The complex structure of this compound was determined using a combination of advanced spectroscopic techniques.

Extensive Nuclear Magnetic Resonance (NMR) spectroscopy studies were crucial in elucidating the structure of this compound. researchgate.netnih.govcapes.gov.br A variety of 1D and 2D NMR experiments were utilized to determine the connectivity and spatial arrangement of the atoms within the molecule. These techniques include:

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netnih.govcapes.gov.br

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule. researchgate.netnih.govcapes.gov.br

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry. researchgate.netnih.govcapes.gov.br

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. researchgate.netnih.govcapes.gov.br

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton. researchgate.netnih.govcapes.gov.br

The comprehensive analysis of the data from these NMR experiments allowed for the complete structural assignment of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C20H14O7 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

(1S,11R,20R)-6,20-dihydroxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione |

InChI |

InChI=1S/C20H14O7/c21-10-4-5-14-18-16(10)11(22)6-7-19(18)25-13-3-1-2-9-12(23)8-15(24)20(26-14,27-19)17(9)13/h1-5,15,21,24H,6-8H2/t15-,19-,20-/m1/s1 |

InChI Key |

AVMACGCGOJSYTD-CDHQVMDDSA-N |

Isomeric SMILES |

C1C[C@]23C4=C(C=CC(=C4C1=O)O)O[C@@]5(O2)[C@@H](CC(=O)C6=C5C(=CC=C6)O3)O |

Canonical SMILES |

C1CC23C4=C(C=CC(=C4C1=O)O)OC5(O2)C(CC(=O)C6=C5C(=CC=C6)O3)O |

Synonyms |

preussomerin EG2 |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation

Structural Elucidation Techniques

Mass Spectrometry (HRMS)

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was a key technique in determining the elemental composition of Preussomerin EG2. Analysis of the mass spectrometry data, in conjunction with 13C NMR spectroscopy, established the molecular formula for this compound as C₂₀H₁₄O₇. This formula indicates the presence of 14 degrees of unsaturation, providing essential information about the molecule's complex, polycyclic structure.

Chiroptical Methods (Circular Dichroism Spectroscopy) for Absolute Configuration Assignment

Chiroptical methods, specifically Circular Dichroism (CD) spectroscopy, were vital for assigning the absolute configuration of the stereocenters in this compound. The preussomerin family of compounds are considered ideal subjects for this type of analysis because their conformationally rigid bisspiro structure provides clear spectroscopic data.

The CD spectrum for this compound showed distinct negative Cotton effects at specific wavelengths. These findings were crucial in determining the absolute stereochemistry at the C-3' position as R.

Table 1: Circular Dichroism Data for this compound

| Spectral Feature | Wavelength (nm) | Resulting Configuration |

|---|---|---|

| Negative n → π* Cotton Effect | 334 | 3'R |

| Negative n → π* Cotton Effect | 218 | 3'R |

Data sourced from Macías-Rubalcava et al., 2008.

X-ray Crystallography for Related Compounds

While a crystal structure for this compound itself has not been reported, single-crystal X-ray diffraction analysis has been indispensable in confirming the absolute configurations of numerous closely related preussomerin and palmarumycin compounds. This technique provides unambiguous proof of the three-dimensional arrangement of atoms, solidifying the structural assignments made by other spectroscopic methods. For instance, X-ray crystallography was used to determine the unpublished data for Palmarumycin CP2, a compound that was isolated from Edenia gomezpompae alongside this compound. usda.gov The successful application of this method to its analogues underscores its importance in defining the complex stereochemistry of this entire class of natural products.

Table 2: Examples of Preussomerin-Type Compounds Elucidated by X-ray Crystallography

| Compound Name | Source Organism | Significance |

|---|---|---|

| Preussomerin A | Preussia isomera | Confirmed the fundamental bis-ketal structure of the preussomerin class. nih.gov |

| Chloropreussomerin A | Lasiodiplodia theobromae | Determined the absolute configuration of a chlorinated preussomerin. |

| Chloropreussomerin B | Lasiodiplodia theobromae | Confirmed the structure and stereochemistry of a second chlorinated analogue. |

| Preussomerin YT2 | Edenia gomezpompae | Confirmed the absolute configuration as 1R, 4R, 3'R, 4'S. rhhz.net |

| Palmarumycin CP2 | Edenia gomezpompae | X-ray data was obtained for this related compound isolated in the same study as this compound. usda.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Preussomerin A |

| Preussomerin EG1 |

| This compound |

| Preussomerin EG3 |

| Preussomerin YT2 |

| Palmarumycin CP2 |

| Chloropreussomerin A |

Chemical Synthesis and Stereochemical Control

The synthesis of Preussomerin EG2 is a formidable task due to its complex, highly oxygenated, and stereochemically rich structure. nih.gov The core challenge lies in the controlled construction of the spiroacetal stereocenter, a feature that has been a significant hurdle in previous synthetic efforts. atlas.jp

Total Synthesis Approaches for this compound

The total synthesis of this compound has been successfully achieved, marking a significant milestone in the synthesis of spirodioxynaphthalene natural products. thieme-connect.com These approaches have been instrumental in providing access to this complex molecule and its analogs, such as Preussomerin EG1 and EG3. thieme-connect.comresearchgate.net

A key breakthrough in the synthesis of this compound was the development of an enantioselective total synthesis. researchgate.netresearchgate.net This was made possible by a novel photochemical reaction that allows for the control of the spiroacetal stereogenicity. researchgate.netresearchgate.net This method represents a departure from conventional strategies, which struggled to set the sole stereogenic center at the spiroacetal core. researchgate.net The enantioselective synthesis of (−)-Preussomerin EG2, along with EG1 and EG3, has been reported, showcasing the utility of this photochemical approach. thieme-connect.com The synthesis starts from an enantiomerically pure naphthoquinone precursor, and the stereochemical information is effectively transferred to the final product. nih.govthieme-connect.com

Strategic Bond Formations and Cyclizations

The synthesis of the this compound core relies on strategic bond formations and cyclization reactions. A pivotal step is the stereospecific photochemical spiroacetal formation. thieme-connect.com This key transformation involves the irradiation of an enantiomerically pure naphthoquinone intermediate, leading to the formation of the spiroacetal with retention of configuration. thieme-connect.com The reaction is believed to proceed through a diradical and a zwitterionic intermediate. thieme-connect.com This photochemical cyclization is a powerful tool for constructing the complex spirodioxynaphthalene framework.

Key Methodologies for Spiroacetal Stereogenicity Control

The control of the spiroacetal stereocenter is the most critical aspect of the synthesis of this compound. researchgate.net Traditional methods have proven inadequate for this purpose, necessitating the development of innovative new methodologies. researchgate.net

Photochemical Reactions of Naphthoquinones

The use of photochemical reactions of naphthoquinones has emerged as a powerful strategy for controlling the stereochemistry of the spiroacetal center. researchgate.netresearchgate.net These reactions, triggered by light, allow for the precise formation of the C-O bond required for the spiroacetal linkage. nih.govresearchgate.net The n-π* photoexcitation of a naphthoquinone precursor is a key step in this process. nih.gov The photochemistry of quinones has been studied for over a century, but its application to complex natural product synthesis is a more recent development. mdpi.comresearchgate.net The success of this approach in the synthesis of this compound highlights the potential of photochemistry in solving challenging synthetic problems. researchgate.netresearchgate.net

Role of 1,6-Hydrogen Atom Transfer (HAT)

A crucial element of the photochemical strategy is the 1,6-hydrogen atom transfer (HAT) process. nih.govresearchgate.net This reaction, while known to be less facile than the corresponding 1,5-HAT, is key to the stereospecific formation of the spiroacetal. nih.gov In the synthesis of this compound, a 1,6-HAT from a benzylic C-H bond to a photoexcited quinone carbonyl group initiates the cyclization cascade. nih.gov The installation of a bromine atom ortho to the substituent on the naphthoquinone was found to facilitate the 1,6-HAT through an entropic effect. nih.gov This process generates a biradical intermediate that retains the stereochemical information of the starting material. nih.gov

Stereospecific Spiroacetal Formation

The photochemical reaction involving the 1,6-HAT proceeds in a stereospecific manner, with retention of configuration at the newly formed spiroacetal center. nih.govthieme-connect.comresearchgate.net This is a remarkable outcome, as the conformational mobility of the starting material could potentially lead to racemization. nih.gov The stereospecificity is rationalized by a working hypothesis where a key conformer of the substrate holds the hydrogen atom in proximity to the quinone carbonyl. nih.gov Upon photoexcitation, the resulting biradical maintains the axial chirality of this conformer, leading to the formation of a single stereoisomer of the spiroacetal product. nih.govresearchgate.net This method has proven to be a reliable way to control the stereochemistry of the spiroacetal, a challenge that had previously hampered the enantioselective synthesis of the preussomerins. atlas.jpresearchgate.net

Synthetic Challenges in Bisspiroketal Construction

The construction of the bisspiroketal system in this compound is a significant hurdle in its total synthesis. The inherent complexity arises from the need to control the stereochemistry at the spiro-centers and manage the dense oxygenation pattern of the molecule. researchgate.netresearchgate.net Conventional methods for the formation of spiroketals often lack the required stereoselectivity for a molecule of this complexity. researchgate.net

A key challenge encountered during the enantioselective total synthesis of (-)-Preussomerin EG2 was the direct 1,4-addition of water to a crucial intermediate. researchgate.netnih.gov This seemingly straightforward transformation proved to be difficult to achieve efficiently. To circumvent this obstacle, a two-step protocol was successfully implemented. This alternative pathway involved a stereoselective epoxidation of the precursor, followed by a reductive opening of the newly formed oxirane ring. researchgate.netnih.govresearchgate.net This approach not only bypassed the problematic direct hydration step but also allowed for the requisite stereochemical control, ultimately enabling the successful synthesis of (-)-Preussomerin EG2 in an 88% yield over the two steps. nih.govresearchgate.net

The fundamental difficulty in controlling the stereogenicity of the spiroacetal center using traditional synthetic strategies has been a recurring theme in the synthesis of preussomerins. researchgate.net This has spurred the development of novel and innovative approaches to address this challenge.

Synthetic Routes to Structural Analogues and Derivatives

The promising biological activities of preussomerins have driven considerable effort towards the synthesis of structural analogues and derivatives to explore structure-activity relationships. researchgate.net Several synthetic strategies have been developed to access these complex molecules and their congeners.

A significant breakthrough in the enantioselective synthesis of preussomerins, including EG1, EG2, and EG3, was the development of a stereospecific photochemical reaction. researchgate.netnih.gov This key transformation involves a 1,6-hydrogen atom transfer in a naphthoquinone precursor, which allows for the retentive replacement of a C-H bond with a C-O bond. researchgate.netnih.gov This method provides excellent control over the stereochemistry of the spiroacetal center, a feat that was previously difficult to achieve with conventional methods. researchgate.net

Researchers have also developed a unified synthetic route that provides access to both the palmarumycin and preussomerin families of natural products. capes.gov.br This approach has been highlighted by an asymmetric epoxidation of a cyclic enone and a potentially biomimetic oxidative spirocyclization to construct the characteristic bis-spiroketal framework. capes.gov.brresearchgate.net

Furthermore, a "direct acetalization" approach has been utilized in the synthesis of various spirobisnaphthalene natural products and their analogues. nih.gov This strategy, along with other methods such as silver-mediated cationic cyclization and Diels-Alder reactions, has contributed to the generation of a focused library of palmarumycin and diepoxin analogues. researchgate.netnih.gov These synthetic endeavors are crucial for probing the biological mechanisms of these natural products and for developing new therapeutic agents.

The table below summarizes some of the key synthetic strategies employed in the synthesis of this compound and its analogues.

| Synthetic Strategy | Key Transformation | Application | Reference(s) |

| Photochemical Reaction | Stereospecific 1,6-hydrogen atom transfer | Enantioselective total synthesis of Preussomerins EG1, EG2, and EG3 | researchgate.netnih.gov |

| Two-Step Hydration | Stereoselective epoxidation and reductive ring opening | Overcoming difficult direct 1,4-addition of water in the synthesis of (-)-Preussomerin EG2 | researchgate.netnih.govresearchgate.net |

| Unified Route | Asymmetric epoxidation and biomimetic oxidative spirocyclization | Synthesis of palmarumycin and preussomerin families | capes.gov.brresearchgate.net |

| Direct Acetalization | Ketalization of a diol with a ketone precursor | Synthesis of various spirobisnaphthalene analogues | nih.gov |

Biosynthetic Pathways and Genetic Regulation

Proposed Biosynthetic Precursors

The biosynthesis of preussomerins, including Preussomerin EG2, is thought to be related to the well-established pathway for 1,8-dihydroxynaphthalene (DHN)-melanin. nih.govnih.gov DHN is a crucial precursor for melanin (B1238610) pigments in many fungi. nih.gov The structural foundation of spirobisnaphthalenes, composed of two 1,8-dihydroxynaphthalene-derived units, strongly suggests that DHN or a closely related intermediate serves as a key building block. tandfonline.comtandfonline.com The formation of the complex spirobisnaphthalene skeleton likely proceeds through the dimerization and subsequent modification of these naphthalene-based precursors.

Enzymatic Machinery Involved in Preussomerin Biosynthesis

The construction of the polycyclic aromatic structure of this compound is a multi-step process orchestrated by a suite of specialized enzymes. At the heart of this pathway lies a polyketide synthase, a type of enzyme responsible for the iterative condensation of small carboxylic acid units to form complex carbon chains.

Polyketide Synthase (PKS) Involvement (e.g., EgPKS)

Genetic studies have identified a specific polyketide synthase, EgPKS, as a critical enzyme in the biosynthesis of preussomerin-type spirobisnaphthalenes in Edenia gomezpompae. researchgate.netnih.gov EgPKS is believed to be a 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase, an enzyme that catalyzes the formation of a key intermediate in the DHN-melanin pathway. nih.govnih.gov This enzyme assembles a polyketide chain from acetate (B1210297) units and then facilitates its cyclization and aromatization to produce the naphthalene (B1677914) core structure. nih.gov The disruption of the gene encoding EgPKS has been shown to abolish the production of preussomerins, confirming its essential role in the initial steps of the biosynthetic pathway. researchgate.netnih.gov

Genetic Manipulation Studies in Producer Organisms

Understanding the genetic underpinnings of this compound biosynthesis has been significantly advanced by the application of modern gene-editing technologies. nih.gov The development of efficient genetic manipulation tools for the producing organism, E. gomezpompae, was initially a barrier to these investigations. nih.gov

The advent of the CRISPR/Cas9 gene-editing system has revolutionized the study of fungal secondary metabolism. frontiersin.orgtakarabio.comsynthego.comresearchgate.net Researchers successfully developed a CRISPR/Cas9-based system for E. gomezpompae SV2, a strain isolated from the stem of Setaria viridis. nih.gov This powerful tool was used to disrupt the Egpks gene, which encodes the polyketide synthase EgPKS. researchgate.netnih.gov The resulting mutant strain, ∆Egpks, exhibited a clear phenotype: it had white hyphae and completely lost the ability to produce preussomerins. researchgate.netnih.gov This experiment provided direct evidence for the involvement of EgPKS in the biosynthesis of these compounds. nih.gov The high efficiency of this gene-editing system opens the door for further functional characterization of other genes in the preussomerin biosynthetic gene cluster. nih.gov

| Genetic Manipulation Study in E. gomezpompae | |

| Target Gene | Egpks (encoding polyketide synthase EgPKS) |

| Method | CRISPR/Cas9-based gene editing |

| Producer Organism | Edenia gomezpompae SV2 |

| Result of Gene Disruption | - Loss of preussomerin production- White hyphae phenotype |

| Significance | Confirmed the essential role of EgPKS in preussomerin biosynthesis |

This table summarizes the key findings from the genetic manipulation studies on the producer organism of this compound.

Mechanistic Insights into Spirobisnaphthalene Formation in vivo

The formation of the characteristic spirobisnaphthalene core of this compound is a fascinating and complex chemical transformation. While the precise in vivo mechanism is still under investigation, it is hypothesized to involve the oxidative dimerization of two naphthalene-based monomer units derived from the polyketide pathway. researchgate.net This process likely involves a series of enzymatic reactions that control the regioselectivity and stereoselectivity of the spiroketal linkage. The intricate three-dimensional structure of the spirobisnaphthalene scaffold, with its multiple stereocenters, suggests a highly controlled enzymatic process rather than a spontaneous chemical reaction. tandfonline.comtandfonline.com Further research, including the identification and characterization of the enzymes responsible for the dimerization and subsequent tailoring reactions, is needed to fully elucidate the mechanistic details of spirobisnaphthalene formation in vivo.

Molecular and Cellular Biological Activities

Antimicrobial Activities

Preussomerin EG2 has demonstrated notable inhibitory effects against a variety of microbial organisms, including both fungi and bacteria.

Antifungal Activity Against Phytopathogenic Microorganisms

This compound, isolated from the endophytic fungus Edenia gomezpompae, has shown significant antifungal activity against several economically important phytopathogenic microorganisms. capes.gov.brnih.govusda.gov Research has demonstrated its ability to inhibit the growth of various plant pathogens. capes.gov.brnih.govusda.gov

Studies have reported that this compound, along with related compounds Preussomerin EG1 and EG3, effectively inhibits the growth of the oomycetes Phytophthora capsici and Phytophthora parasitica, as well as the fungi Fusarium oxysporum and Alternaria solani. capes.gov.brnih.govusda.gov The half-maximal inhibitory concentration (IC50) values for these phytopathogens were found to be in the range of 20 to 170 µg/ml. capes.gov.brnih.gov

Table 1: Antifungal Activity of this compound Against Phytopathogenic Microorganisms

| Target Microorganism | Type | Observed Effect | IC50 Range (µg/ml) |

|---|---|---|---|

| Phytophthora capsici | Oomycete | Growth Inhibition capes.gov.brnih.govusda.gov | 20 - 170 capes.gov.brnih.gov |

| Phytophthora parasitica | Oomycete | Growth Inhibition capes.gov.brnih.govusda.gov | 20 - 170 capes.gov.brnih.gov |

| Fusarium oxysporum | Fungus | Growth Inhibition capes.gov.brnih.govusda.gov | 20 - 170 capes.gov.brnih.gov |

| Alternaria solani | Fungus | Growth Inhibition capes.gov.brnih.govusda.gov | 20 - 170 capes.gov.brnih.gov |

Antifungal Activity Against Endophytic Fungi

In addition to its effects on plant pathogens, this compound has also been tested against other endophytic fungi. capes.gov.brnih.govusda.gov Bioassays have shown that it exhibits inhibitory activity against Colletotrichum sp., Phomopsis sp., and Guignardia manguifera, which were isolated from the same host plant, Callicarpa acuminata. capes.gov.brnih.govusda.gov This suggests a potential role for this compound in the chemical ecology and competitive interactions between different endophytic fungal species within a host. usda.gov

Table 2: Antifungal Activity of this compound Against Endophytic Fungi

| Target Microorganism | Type | Observed Effect |

|---|---|---|

| Colletotrichum sp. | Fungus | Growth Inhibition capes.gov.brnih.govusda.gov |

| Phomopsis sp. | Fungus | Growth Inhibition capes.gov.brnih.govusda.gov |

| Guignardia manguifera | Fungus | Growth Inhibition capes.gov.brnih.govusda.gov |

Antibacterial Activity

This compound has been reported to possess antibacterial properties. rsc.org While detailed studies on a wide range of bacterial species are limited in the provided information, its classification as an antibacterial agent suggests it has the potential to inhibit bacterial growth. rsc.org

Antiprotozoal Activities

Research has indicated that this compound exhibits antiprotozoal activity, specifically against Leishmania donovani, the protozoan parasite responsible for causing leishmaniasis. epo.org This finding suggests that this compound could be a subject of interest for the development of new antileishmanial agents.

Antiproliferative and Cellular Growth Modulation Effects in In Vitro Cell Models

The preussomerin family of compounds, to which this compound belongs, has been noted for its cytotoxic activities. rhhz.netresearchgate.net While specific data for this compound's antiproliferative effects were not detailed in the provided search results, related preussomerin compounds have demonstrated potent in vitro cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values in the micromolar range. researchgate.net This suggests that this compound may also possess antiproliferative properties worthy of further investigation.

Allelochemical and Phytotoxic Effects

This compound is considered an allelochemical, a compound that can influence the growth, survival, and reproduction of other organisms. capes.gov.brnih.gov Its antifungal activity against other endophytic and phytopathogenic fungi is a clear example of its allelochemical nature. capes.gov.brnih.govusda.gov

Furthermore, research into the phytotoxic effects of related compounds and extracts from Edenia gomezpompae indicates that these substances can act as inhibitors of the Hill reaction in photosynthesis. nih.gov Specifically, they have been shown to inhibit non-cyclic electron transport and ATP synthesis in spinach thylakoids, with an inhibition site on the acceptor side of photosystem II, similar to the herbicide Diuron. nih.gov This phytotoxic activity suggests a potential application in the development of natural herbicides. nih.govresearchgate.net

Inhibition of Seed Germination

Research has shown that this compound, along with its structural analogs, exhibits significant phytotoxic effects by inhibiting the germination of seeds from both dicotyledonous and monocotyledonous plants. nih.govrsc.org Studies involving the application of preussomerins have demonstrated a marked reduction in the germination rates of various plant species. nih.gov This inhibitory action is a key aspect of its allelopathic potential, suggesting a mechanism by which the producing fungus, E. gomezpompae, could suppress competing flora in its environment. rsc.org

The phytotoxic effects of preussomerins, including EG2, were evaluated on Amaranthus hypochondriacus (a dicot), Solanum lycopersicum (a dicot), and Echinochloa crus-galli (a monocot weed). nih.gov The results indicated that these compounds are potent inhibitors of seed germination. nih.govrsc.org

| Plant Species | Common Name | Plant Type | Observed Effect |

|---|---|---|---|

| Amaranthus hypochondriacus | Prince's-feather | Dicot | Significant inhibition of germination. nih.gov |

| Solanum lycopersicum | Tomato | Dicot | Significant inhibition of germination. nih.gov |

| Echinochloa crus-galli | Barnyard grass | Monocot | Significant inhibition of germination. nih.gov |

Suppression of Root Elongation and Seedling Respiration

Beyond impeding germination, this compound also significantly suppresses subsequent seedling development. nih.gov Its phytotoxicity extends to the inhibition of root elongation, a critical process for the establishment of a viable plant. nih.govrsc.org This effect further underscores its potential as a natural herbicide. nih.gov

| Affected Process | Target Plant Species | Observed Finding |

|---|---|---|

| Root Elongation | A. hypochondriacus, S. lycopersicum, E. crus-galli | Significant inhibition of root elongation was observed. nih.gov |

| Seedling Respiration | A. hypochondriacus, S. lycopersicum, E. crus-galli | Inhibition of seedling respiration was noted, though it was less potent than the effects on germination and root growth. rsc.org |

| Mitochondrial Respiration | Spinach (Spinacia oleracea) | Affected respiration on intact isolated mitochondria. nih.gov |

Role in Inter-Organismal Chemical Ecology

This compound is an allelochemical produced by the endophytic fungus Edenia gomezpompae, which was first isolated from the leaves of Callicarpa acuminata. usda.govnih.gov Endophytes are microorganisms that live within plant tissues without causing apparent harm, and they often engage in a symbiotic relationship with their host.

The production of bioactive compounds like this compound is a key aspect of this relationship. this compound and its analogs exhibit significant antifungal activity, inhibiting the growth of various phytopathogenic fungi. usda.govnih.govcapes.gov.br For instance, it has shown inhibitory effects against economically important plant pathogens such as Phytophthora capsici, P. parasitica, Fusarium oxysporum, and Alternaria solani. usda.govnih.gov The median effective dose (ED50) values for these pathogens ranged from 20 to 170 µg/ml. usda.govnih.gov

This antifungal action suggests that E. gomezpompae may protect its host plant from diseases caused by these pathogens. usda.gov Furthermore, E. gomezpompae was observed to inhibit the growth of other endophytic fungi isolated from the same host plant, including Colletotrichum sp. and Phomopsis sp., indicating a role in competing for resources and niche space within the host. usda.govrepositorioinstitucional.mx The production of these allelochemicals is therefore a crucial strategy for the survival and ecological success of the fungus and the health of its plant partner. usda.gov

Anti-inflammatory Modulation

The preussomerin class of compounds, to which this compound belongs, has been identified as possessing anti-inflammatory properties. researchgate.netresearchgate.net The evaluation of these natural products has often focused on their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. researchgate.netresearchgate.net Overproduction of NO is a key feature of inflammatory processes.

While studies have highlighted the potent inhibitory impact of certain preussomerin and spirobisnaphthalene derivatives on NO production, specific IC50 values for this compound are not detailed in the available research. researchgate.netresearchgate.net However, the consistent anti-inflammatory activity observed across the broader class of preussomerins suggests that this is a characteristic biological activity of this structural family of compounds. researchgate.netresearchgate.net This activity points to their potential as scaffolds for the development of new anti-inflammatory agents. bvsalud.org

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Targets and Pathways

Comprehensive studies detailing the specific molecular targets and pathways affected by Preussomerin EG2 are not available in the current body of scientific literature. Research on analogous compounds provides a potential, though unconfirmed, framework for its mechanism of action.

There are no specific studies demonstrating a direct interaction between this compound and nucleic acids. However, other compounds within the spirobisnaphthalene class, such as CJ-12,371 and CJ-12,372, have been identified as inhibitors of bacterial DNA gyrase and eukaryotic topoisomerase II. researchgate.netresearchgate.net These enzymes are critical for managing DNA topology during replication and transcription. Their mechanism involves inhibiting the supercoiling and relaxation of DNA without stabilizing the cleaved DNA-enzyme complex. researchgate.net Whether this compound shares this activity remains to be determined.

The effect of this compound on cell cycle progression has not been specifically reported. Studies on other spirobisnaphthalenes and related structures have shown cell cycle effects. For instance, a structurally related analogue, SR-7, was found to block the cell cycle at the G2/M transition phase. researchgate.netresearchgate.net Similarly, another distinct spirobisnaphthalene, referred to as compound 5 in one study, also induced G2/M arrest. researchgate.net This phase of the cell cycle is a critical checkpoint that ensures DNA is properly replicated before cell division occurs. Without direct experimental evidence, it is unknown if this compound can induce a similar cell cycle block.

Inhibition of Ras farnesyltransferase is a noted activity for some naphthoquinone spiroketals, which are of interest for their potential in cancer research. researchgate.netresearchgate.net This enzyme is responsible for a key post-translational modification of the Ras protein, which is essential for its signaling function in cell proliferation and survival. However, no studies have been published that specifically evaluate the inhibitory effect of this compound on Ras farnesyltransferase.

There is currently no evidence to suggest that this compound interacts with cytoskeletal elements such as tubulin. Interestingly, investigations into related compounds have yielded conflicting results, suggesting that this activity is highly dependent on the specific chemical structure. For example, the G2/M arrest caused by the analogue SR-7 was found to occur through a mechanism independent of significant tubulin disruption. researchgate.netresearchgate.net Conversely, another related naphthoquinone spiroketal, TH-169, was identified as a tubulin-interactive agent. researchgate.net This highlights the need for specific experimental validation for each compound in the class.

Enzyme Inhibition Studies (e.g., Ras Farnesyltransferase)

Computational Approaches to Mechanism Elucidation (e.g., Molecular Docking)

No molecular docking or other computational studies focused on elucidating the mechanism of action for this compound have been published. Such studies are valuable for predicting the binding affinity and interaction patterns between a small molecule and a potential protein target. While molecular docking has been employed for other natural products, including different spirobisnaphthalenes, to explore their binding to targets like laccase, this type of investigation has not been applied to this compound in the available literature. researchgate.net

Structure Activity Relationship Sar Studies of Preussomerin Eg2 and Analogues

Influence of the Spirobisnaphthalene Core Scaffold on Activity

The spirobisnaphthalene core is the fundamental structural framework of Preussomerin EG2 and is intrinsically linked to its biological activity. This rigid, three-dimensional scaffold, formed by the fusion of two naphthalene (B1677914) units through spiroketal linkages, dictates the spatial orientation of the various functional groups, which is critical for interaction with biological targets. nih.govresearchgate.net

Role of Specific Functional Groups and Stereocenters (e.g., Hydroxyl Groups, Double Bonds, Spiroketal Stereochemistry)

The biological activity of this compound is significantly modulated by the presence and orientation of its specific functional groups and stereocenters. These include hydroxyl groups, double bonds, and the stereochemistry of the spiroketal center.

This compound is one of three closely related analogues, Preussomerin EG1, EG2, and EG3, isolated from the endophytic fungus Edenia gomezpompae. capes.gov.br These compounds share the same core structure but differ in their hydroxylation and saturation patterns. Comparative bioactivity studies of these compounds against a panel of phytopathogenic fungi have revealed important SAR insights. researchgate.netnih.govusda.gov

Preussomerin EG1, which possesses an additional hydroxyl group compared to this compound and EG3, generally exhibits the strongest antifungal activity. researchgate.netnih.govusda.gov For example, against Phytophthora capsici, Preussomerin EG1 shows an IC50 of 20 µg/mL, while this compound and EG3 have IC50 values of 50 µg/mL and 75 µg/mL, respectively. researchgate.netusda.gov This suggests that the presence of the additional hydroxyl group in Preussomerin EG1 is beneficial for its antifungal potency.

The double bond in the terminal ring of this compound also appears to play a role in its activity. While a direct comparison with a saturated analogue of EG2 is not available, the differing activities between the EG analogues, which vary in their saturation, highlight the importance of this feature.

Table 1: Antifungal Activity of Preussomerin EG Analogs against Phytopathogenic Fungi (IC50 in µg/mL)

| Compound | Phytophthora capsici | Phytophthora parasitica | Fusarium oxysporum | Alternaria solani |

|---|---|---|---|---|

| Preussomerin EG1 | 20 | 30 | 50 | 100 |

| This compound | 50 | 60 | 80 | 170 |

| Preussomerin EG3 | 75 | 90 | 120 | >200 |

Data sourced from Macías-Rubalcava et al., 2008. researchgate.netusda.gov

Impact of Acetylation on Biological Activity

To further probe the role of the hydroxyl groups in the biological activity of preussomerins, acetylation studies have been conducted. While specific data on the acetylation of this compound is not available, the acetylation of the closely related Preussomerin EG1 provides valuable insights that can be extrapolated.

The acetylation of Preussomerin EG1 yielded two derivatives: a monoacetylated and a diacetylated product. Bioassays of these acetylated derivatives against various endophytic and phytopathogenic fungi revealed a significant reduction in antifungal activity compared to the parent compound, Preussomerin EG1. researchgate.netnih.govusda.gov For instance, while Preussomerin EG1 exhibited potent activity, its acetylated counterparts showed markedly diminished or a complete loss of inhibitory effects against the tested fungi. researchgate.netusda.gov

This finding strongly suggests that the free hydroxyl groups are crucial for the antifungal activity of these preussomerins. Acetylation, which masks these hydroxyl groups by converting them into acetate (B1210297) esters, likely disrupts the hydrogen bonding interactions that are essential for the binding of the molecule to its target protein or enzyme. This highlights the importance of the hydroxyl groups as key pharmacophoric features.

Comparative SAR with Related Preussomerins and Palmarumycins

The preussomerins belong to the larger class of spirobisnaphthalene natural products, which also includes the palmarumycins. A comparative analysis of the SAR of this compound with other preussomerins and palmarumycins reveals broader trends within this family of compounds.

Generally, preussomerins, which possess a more oxidized spiroketal core, tend to exhibit different biological activity profiles compared to the corresponding deoxy-forms, the palmarumycins. capes.gov.br For example, in the study by Macías-Rubalcava et al. (2008), while Preussomerins EG1, EG2, and EG3 showed significant antifungal activity, the co-isolated Palmarumycin CP2 was found to be inactive against the same panel of fungi. researchgate.netnih.govusda.gov This stark difference underscores the critical role of the oxygenation pattern in the spirobisnaphthalene core in determining antifungal efficacy.

Furthermore, variations in the substitution patterns on the naphthalene rings across the wider preussomerin family contribute to a diverse range of biological activities, including antibacterial, antifungal, and cytotoxic effects. acs.org For instance, the presence of chlorine atoms, as seen in chloropreussomerins, has been shown to enhance cytotoxic activity. acs.org These comparative studies emphasize that while the spirobisnaphthalene scaffold is the common denominator, the specific combination of functional groups and their stereochemical arrangement ultimately fine-tunes the biological activity of each individual compound.

Development of Chemical Analogues and Derivatives for Research Tools

Design and Synthesis of Modified Preussomerin EG2 Analogues

The synthesis of this compound and its analogues presents a considerable challenge due to its complex, stereochemically rich structure. The core scaffold, a spirobisnaphthalene, is characterized by two naphthalene (B1677914) units linked by two distinct spiroketal bridges. researchgate.net The design of analogues often focuses on modifying the peripheral functional groups or altering the core structure to probe structure-activity relationships (SAR).

While extensive research on the synthesis of various preussomerin family members exists, specific literature on the design and synthesis of a wide array of this compound analogues for use as research tools is not abundant. However, the total synthesis of (-)-Preussomerin EG2 itself has been achieved. A notable synthetic strategy involved a two-step protocol that included a stereoselective epoxidation followed by the reductive opening of the resulting oxirane ring. researchgate.net This approach was reported to be efficient, achieving an 88% yield over the two steps. researchgate.net

In the broader context of the preussomerin family, researchers have synthesized derivatives to explore their bioactivity. For instance, two acetylated derivatives of the related compound, Preussomerin EG1, were synthesized. usda.gov This type of modification, involving the acetylation of hydroxyl groups, is a common strategy to alter the polarity and bioavailability of a natural product, thereby creating tools to study its biological function.

Although not directly involving this compound, these examples of synthetic modifications within the preussomerin class highlight potential strategies for generating this compound analogues. Future design and synthesis could involve:

Modification of Hydroxyl Groups: Esterification, etherification, or glycosylation of the hydroxyl groups on the naphthalene rings could modulate the compound's solubility and interaction with biological targets.

Alteration of the Naphthoquinone Moiety: Reduction or modification of the quinone system could influence the compound's redox properties and subsequent biological activity.

Introduction of Reporter Tags: For use as chemical probes, analogues could be synthesized with appended tags such as fluorophores, biotin (B1667282), or clickable handles (e.g., alkynes or azides) to enable visualization or affinity-based pulldown experiments.

Evaluation of Modified Compounds for Enhanced Potency or Selectivity

The evaluation of newly synthesized analogues is a critical step in developing them as research tools. This process typically involves screening the compounds in various biological assays to determine if the modifications have led to enhanced potency, increased selectivity for a particular biological target, or altered the spectrum of activity.

For the preussomerin family, bioactivity evaluations have been a key focus. This compound itself, along with Preussomerin EG1 and EG3, demonstrated significant growth inhibition against several phytopathogenic fungi, with IC50 values ranging from 20 to 170 µg/mL. researchgate.netnih.govcapes.gov.br

While specific data on the enhanced potency or selectivity of modified this compound analogues is not available in the reviewed literature, the evaluation of acetylated Preussomerin EG1 derivatives provides a relevant example. These acetylated derivatives of Preussomerin EG1 exhibited significant bioactivity against various endophytic and phytopathogenic fungi. researchgate.net This finding suggests that modification of the hydroxyl groups can maintain or potentially modulate the biological activity of the preussomerin scaffold.

The broader preussomerin class of compounds has been shown to possess a wide range of biological properties, including antibacterial, antifungal, cytotoxic, and anti-inflammatory activities. researchgate.netresearchgate.netresearchgate.net Any newly synthesized analogue of this compound would likely be tested against a panel of cancer cell lines, bacterial strains, and fungal pathogens to assess its potency and selectivity profile in comparison to the parent compound.

Application as Chemical Probes for Biological Target Identification and Validation

A primary goal of developing chemical analogues of natural products is to create chemical probes for target identification and validation. These probes are indispensable tools for elucidating the molecular mechanisms by which a bioactive compound exerts its effects. A chemical probe is typically a modified version of the bioactive molecule that allows for the detection, isolation, and identification of its cellular binding partners.

Currently, there is no published research detailing the application of this compound analogues as chemical probes for biological target identification and validation. The development of such tools would be a significant advancement in understanding the biology of this class of compounds.

The general workflow for using a this compound-based chemical probe would likely involve the following steps:

Probe Design and Synthesis: An analogue of this compound would be synthesized with a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, and often a photo-reactive group for covalent cross-linking to the target protein.

Cellular Treatment and Target Labeling: The chemical probe would be introduced to cultured cells or cell lysates, where it would bind to its cellular target(s). If a photo-reactive group is included, UV irradiation would be used to form a covalent bond between the probe and its target.

Target Enrichment and Isolation: The probe-target complex would be enriched and isolated from the complex cellular mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

Target Identification: The isolated proteins would be identified using techniques such as mass spectrometry.

Target Validation: Once potential targets are identified, further experiments are required to validate that they are indeed responsible for the biological effects of this compound. This can involve techniques like genetic knockdown or knockout of the target protein, or in vitro binding assays with the purified protein.

While the specific targets of this compound remain unknown, the development and application of such chemical probes would be a powerful strategy to unravel its mode of action.

Research Applications and Future Directions

Potential as Lead Compounds for Agricultural Bio-control Agents (e.g., Bioherbicides, Fungicides)

Preussomerin EG2 has demonstrated notable potential as a lead compound for developing new agricultural biocontrol agents, particularly fungicides. scispace.com Its inhibitory activity against a range of economically important plant pathogens suggests it could be a source for novel, naturally derived pesticides. researchgate.net The use of such fungal phytotoxins is considered a promising strategy for designing effective and potentially safer bioherbicides and fungicides, which could help mitigate issues like synthetic pesticide resistance and environmental residues. researchgate.netrsc.org

Research has shown that this compound, along with its structural relatives like Preussomerin EG1 and EG3, exhibits significant growth inhibition against several phytopathogenic fungi. researchgate.netcapes.gov.br Bioassay-guided studies of the fungus Edenia gomezpompae, isolated from the leaves of Callicarpa acuminata, revealed that these naphthoquinone spiroketals are potent allelochemicals. nih.govcapes.gov.br They effectively inhibit the growth of fungal pathogens that cause significant crop damage worldwide. researchgate.net

Detailed laboratory findings have quantified the antifungal efficacy of this compound and its analogs. The inhibitory concentration (IC50) values against several key pathogens have been established, underscoring their potential. For instance, significant growth inhibition was observed against fungi responsible for diseases in numerous crops. researchgate.netcapes.gov.br The activity of this compound and related compounds against these pathogens highlights their promise for development into commercial biocontrol products. researchgate.net

| Fungal Pathogen | Type | Significance | Observed Bioactivity of Preussomerin Family (EG1, EG2, EG3) | Reference(s) |

| Phytophthora capsici | Oomycete | Causes root rot, blight, and fruit rot in peppers, cucurbits, and other vegetables. | Significant growth inhibition; IC50 value between 20-170 µg/mL. | nih.gov, researchgate.net, capes.gov.br |

| Phytophthora parasitica | Oomycete | Wide host range; causes black shank in tobacco and root rot in numerous plants. | Significant growth inhibition; IC50 value between 20-170 µg/mL. | nih.gov, researchgate.net, capes.gov.br |

| Fusarium oxysporum | Fungus | Causes Fusarium wilt in a vast range of crops, including tomatoes, bananas, and cotton. | Significant growth inhibition; IC50 value between 20-170 µg/mL. | nih.gov, researchgate.net, capes.gov.br |

| Alternaria solani | Fungus | Causes early blight disease in tomatoes and potatoes. | Significant growth inhibition; IC50 value between 20-170 µg/mL. | nih.gov, researchgate.net, capes.gov.br |

| Colletotrichum sp. | Fungus | Endophytic and pathogenic; causes anthracnose disease in many crops. | Displayed growth inhibition. | nih.gov, researchgate.net |

| Phomopsis sp. | Fungus | Endophytic and pathogenic; causes stem and leaf blight. | Displayed growth inhibition. | nih.gov, researchgate.net |

| Guignardia manguifera | Fungus | Endophytic and pathogenic; causes various leaf spot diseases. | Displayed growth inhibition. | nih.gov, researchgate.net |

Exploration as Research Tool for Cellular Pathway Modulation

The potent bioactivities of the preussomerin family suggest they can serve as valuable research tools for modulating and studying specific cellular pathways. While the precise molecular targets of this compound are still under investigation, research on related compounds offers significant insights. A chemoinformatic study identified Preussomerin C as a potential senolytic compound that functions by inhibiting the JUN protein. nih.gov JUN is a key component of the Activator Protein-1 (AP-1) transcription factor, which plays a critical role in cellular responses to stress, proliferation, and apoptosis. nih.gov

The ability of a preussomerin to inhibit a specific component of a major signal transduction pathway like AP-1 highlights the potential of this class of molecules as molecular probes. nih.gov Such specific inhibitory action allows researchers to dissect complex signaling networks. fiveable.me By selectively blocking a particular pathway, compounds like this compound could be used to elucidate the function of specific proteins in various cellular processes, study the progression of diseases where these pathways are dysregulated (e.g., cancer), and identify new targets for therapeutic intervention. plos.orgnumberanalytics.com The complex and unique structure of this compound makes it a compelling candidate for exploring novel interactions with cellular machinery that may not be targeted by existing chemical inhibitors.

Advances in Synthetic Methodologies for Structurally Complex Natural Products

The intricate, stereochemically dense structure of this compound makes it a challenging and attractive target for total synthesis. Successfully synthesizing such complex natural products drives innovation in chemical methodologies and strategies. nih.gov Recently, an enantioselective total synthesis of both (–)‐Preussomerin EG1 and EG2 was achieved, showcasing significant advances in synthetic chemistry.

A key strategy in this synthesis involved a photochemical reaction of a naphthoquinone triggered by a 1,6-hydrogen atom transfer. This approach allowed for the stereospecific construction of the crucial spiroketal center, which is the sole stereogenic center in the molecule. This method proved highly effective, proceeding without loss of the substrate's stereochemical information, thus enabling precise control over the final product's enantiomeric form. nih.gov Such synthetic achievements are not merely academic exercises; they provide a scalable route to produce these rare compounds for further biological testing and can be adapted to create novel analogs with potentially enhanced or new activities. These synthetic endeavors contribute valuable new tools and knowledge to the broader field of organic chemistry. nih.gov

Uncovering Broader Ecological Roles of Endophytic Fungal Metabolites

The study of this compound contributes to the broader understanding of the ecological roles played by metabolites from endophytic fungi. Endophytes, which live asymptomatically within plant tissues, can produce a vast array of bioactive compounds. plos.orgepo.org These metabolites are crucial for the symbiotic relationship between the fungus and its host plant, often providing a defensive advantage. swjsjz.cnufmg.br

This compound, produced by the endophyte Edenia gomezpompae, is believed to function as an allelochemical. nih.gov This means it can influence the growth and survival of other organisms in its environment. Its potent antifungal activity suggests a primary ecological role in protecting the host plant, Callicarpa acuminata, from invasion by pathogenic fungi. nih.govscispace.com Furthermore, by inhibiting the growth of other, competing endophytic fungi, this compound may help E. gomezpompae secure its niche within the host plant tissue. epo.org Investigating these roles helps unravel the complex chemical communication and warfare that occurs within plant microbiomes, revealing how endophytes contribute to host health and ecosystem stability. capes.gov.br

Integrated Omics and Systems Biology Approaches to Preussomerin Research

Future research on this compound and other preussomerins will increasingly rely on integrated "omics" and systems biology approaches to gain a holistic understanding of their function and production. researchgate.netresearchgate.net These approaches combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological system. dokumen.pub

For preussomerins, these tools can be applied to:

Elucidate Biosynthetic Pathways: While the biosynthesis of preussomerins is thought to be related to the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, the exact genetic and enzymatic steps are not fully known. researchgate.net Genomic sequencing of Edenia gomezpompae combined with transcriptomic analysis under different culture conditions can identify the gene clusters responsible for producing this compound.

Understand Regulation: Systems biology can help model how the production of this compound is regulated in response to environmental cues or interactions with the host plant. scribd.com This knowledge could be used to optimize its production in laboratory settings.

Identify Molecular Targets: By analyzing changes in the proteome or metabolome of a target pathogen after exposure to this compound, researchers can generate hypotheses about its mechanism of action and identify its specific cellular targets. thermofisher.com

Although the application of these integrated approaches to preussomerin research is still in its early stages, they hold immense promise for unlocking the full potential of these complex natural products. capes.gov.brdokumen.pub

Q & A

Basic Research Questions

Q. What are the key steps in the enantioselective total synthesis of Preussomerin EG2, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The synthesis involves two critical stages: (1) Conversion of (-)-Preussomerin EG3 to (-)-Preussomerin EG1 via TMSOTf/Et₃N-mediated reaction followed by PPTS hydrolysis (83% yield) . (2) Stereoselective epoxidation of EG1 using t-BuOOH and TBD, followed by Zn/AcOH reduction to yield EG2 (88% yield) . Key factors include strict control of reaction time, temperature, and stoichiometric ratios to avoid epimerization or byproduct formation. Characterization via NMR, IR, and mass spectrometry must align with literature data to confirm identity and purity .

| Step | Reagents/Conditions | Yield | Key Outcome |

|---|---|---|---|

| 1 | TMSOTf, Et₃N → PPTS | 83% | EG1 from EG3 |

| 2 | t-BuOOH, TBD → Zn, AcOH | 88% | EG2 from EG1 |

Q. How can researchers validate the structural identity of newly synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, HRMS) with comparative analysis against published data . For novel derivatives, X-ray crystallography or computational modeling (e.g., DFT calculations) can resolve ambiguities in stereochemistry. Reproducibility requires detailed reporting of solvent systems, calibration standards, and instrument parameters in the experimental section .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity against cancer cell lines via MTT assay) with appropriate controls (vehicle-only and positive controls like doxorubicin). Ensure dose-response curves are generated across a log-scale range (e.g., 0.1–100 μM) to determine IC₅₀ values. Triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) minimize variability .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be systematically addressed?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry) and cross-laboratory replication .

Q. What experimental design principles mitigate bias in comparative studies of this compound and its analogs (e.g., EG1, EG3)?

- Methodological Answer : Employ blinded or randomized sample allocation in bioassays. Use a standardized protocol for synthesis, purification, and characterization to ensure compound consistency. For structure-activity relationship (SAR) studies, include both positive (EG1/EG3) and negative (scrambled stereochemistry) controls. Statistical power analysis should determine sample sizes to achieve ≥80% confidence .

Q. What strategies optimize the scalability of this compound synthesis while preserving enantiomeric excess?

- Methodological Answer : Evaluate catalytic asymmetric methods (e.g., organocatalysis or transition-metal catalysis) to replace stoichiometric reagents. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading). Monitor enantiomeric excess using chiral HPLC or polarimetry at each synthetic step .

Q. How can computational modeling predict this compound’s molecular targets and mechanism of action?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) to identify potential binding partners. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Machine learning models (e.g., QSAR) can correlate structural features with bioactivity .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent purity, reaction atmosphere) and deposit raw spectral data in open-access repositories (e.g., Zenodo) .

- Data Analysis : Use software like GraphPad Prism for statistical analysis and R/Python for multivariate regression. Report effect sizes and confidence intervals alongside p-values .

- Ethical Compliance : For studies involving biological samples, obtain IRB approval and adhere to ARRIVE guidelines for preclinical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.